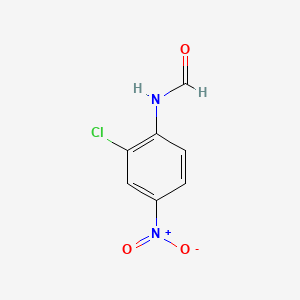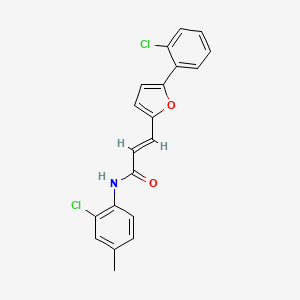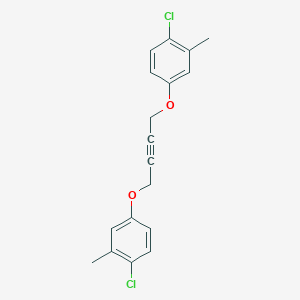
2,3,5,6-Tetrabromo-4-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrabromo-4-chloropyridine is a halogenated derivative of pyridine, characterized by the presence of four bromine atoms and one chlorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrabromo-4-chloropyridine typically involves the bromination of 4-chloropyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrabromo-4-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound are highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate are used.
Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .
Scientific Research Applications
2,3,5,6-Tetrabromo-4-chloropyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2,3,5,6-Tetrabromo-4-chloropyridine exerts its effects involves its interaction with nucleophilic sites in biological molecules. The electron-deficient nature of the pyridine ring, due to the presence of halogen atoms, makes it highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with amino acids in proteins, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
2,3,5,6-Tetrachloropyridine: Similar in structure but with chlorine atoms instead of bromine.
2,3,5,6-Tetrabromo-4-methylpyridine: Similar but with a methyl group instead of a chlorine atom.
Uniqueness: 2,3,5,6-Tetrabromo-4-chloropyridine is unique due to the combination of bromine and chlorine atoms, which impart distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
69368-33-8 |
|---|---|
Molecular Formula |
C5Br4ClN |
Molecular Weight |
429.13 g/mol |
IUPAC Name |
2,3,5,6-tetrabromo-4-chloropyridine |
InChI |
InChI=1S/C5Br4ClN/c6-1-3(10)2(7)5(9)11-4(1)8 |
InChI Key |
ICVHEWUAWRNITL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1Br)Br)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate](/img/structure/B11946589.png)

![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide](/img/structure/B11946598.png)
![2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline](/img/structure/B11946611.png)

![1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone](/img/structure/B11946623.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B11946629.png)


![13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane](/img/structure/B11946662.png)




